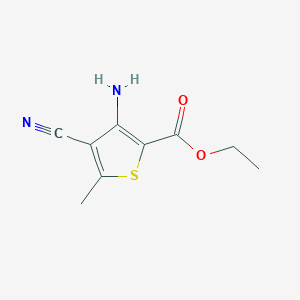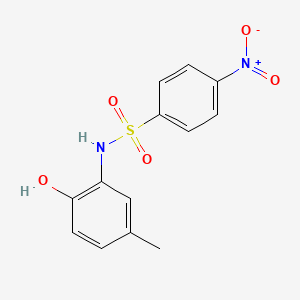![molecular formula C17H16Cl2N2O5 B5800897 N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
作用機序
Dicamba works by disrupting the growth and development of plants. It is a systemic herbicide, which means it is absorbed by the plant and transported to the site of action. Once inside the plant, dicamba interferes with the production of certain plant hormones, leading to abnormal growth and ultimately death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of physiological effects on plants, including stunted growth, abnormal leaf development, and reduced seed production. It can also affect the microbial communities in the soil, potentially leading to changes in nutrient cycling and soil health.
実験室実験の利点と制限
Dicamba is a widely used herbicide in agriculture and has been extensively studied for its efficacy and safety. However, there are limitations to its use in laboratory experiments, particularly in studies that require precise control over experimental conditions. Dicamba can be volatile and can easily drift to non-target plants, making it difficult to control its effects.
将来の方向性
There are several areas of research that are currently being pursued with regards to dicamba. These include:
1. Developing new formulations of dicamba that are less volatile and more targeted in their effects.
2. Studying the potential ecological impacts of dicamba on non-target plants and animals.
3. Investigating the potential for dicamba resistance to develop in weeds and the implications for long-term weed management strategies.
4. Exploring the use of dicamba in combination with other herbicides to improve weed control efficacy.
5. Developing new methods for monitoring and predicting dicamba drift to minimize its impact on non-target plants.
In conclusion, dicamba is a widely used herbicide that has been extensively studied for its efficacy and safety in agriculture. While there are limitations to its use in laboratory experiments, ongoing research is exploring new formulations and strategies for improving its effectiveness and minimizing its impact on non-target plants and animals.
合成法
The synthesis of dicamba involves the reaction of 3,4-dimethoxybenzoic acid with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to form the final compound.
科学的研究の応用
Dicamba has been extensively studied for its use as a herbicide in agriculture. It is particularly effective against weeds that have developed resistance to other herbicides such as glyphosate. Dicamba is also being studied for its potential use in controlling invasive plant species in natural ecosystems.
特性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5/c1-23-14-5-3-10(7-15(14)24-2)17(20)21-26-16(22)9-25-13-6-4-11(18)8-12(13)19/h3-8H,9H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXQGFZIWULMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)




![4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)


![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)


![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)